molecular formula C9H16N4OS B14911016 3-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propan-1-ol

3-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propan-1-ol

Cat. No.: B14911016
M. Wt: 228.32 g/mol
InChI Key: UDSGCEYBUQQEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propan-1-ol is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propan-1-ol typically involves the reaction of 1-cyclopentyl-1H-tetrazole-5-thiol with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the carbon atom bearing the chlorine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. These methods aim to achieve high yields and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form stable complexes with metal ions and other biomolecules, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution reactions also allows it to modify biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propan-1-ol is unique due to its specific structure, which combines the tetrazole ring with a cyclopentyl group and a propanol moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H16N4OS

Molecular Weight

228.32 g/mol

IUPAC Name

3-(1-cyclopentyltetrazol-5-yl)sulfanylpropan-1-ol

InChI

InChI=1S/C9H16N4OS/c14-6-3-7-15-9-10-11-12-13(9)8-4-1-2-5-8/h8,14H,1-7H2

InChI Key

UDSGCEYBUQQEHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=NN=N2)SCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.